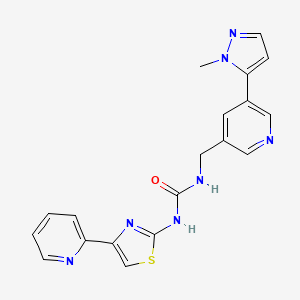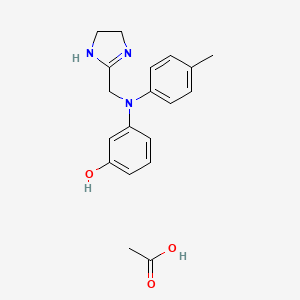
Phentolamine acetate
Vue d'ensemble
Description
L'acétate de phénolamine est un antagoniste alpha-adrénergique non sélectif et réversible. Il est principalement utilisé pour gérer les épisodes hypertensifs, diagnostiquer les phéochromocytomes, traiter les réactions au site d'administration de la norépinéphrine et inverser l'anesthésie des tissus mous et la mydriase . Le composé induit une vasodilatation en bloquant les récepteurs alpha-1 et alpha-2 adrénergiques, ce qui entraîne une relaxation des muscles lisses vasculaires .
Mécanisme D'action
Target of Action
Phentolamine acetate primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of vascular smooth muscle tone and systemic blood pressure .
Mode of Action
This compound acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By binding to these receptors, it inhibits the action of catecholamines, leading to vasodilation of vascular smooth muscles . This vasodilation results in a decrease in systemic vascular resistance and blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the adrenergic system . By blocking alpha-1 and alpha-2 adrenergic receptors, this compound inhibits the vasoconstrictive effect of catecholamines, leading to vasodilation . This action disrupts the normal feedback mechanisms that regulate norepinephrine release, leading to an increase in heart rate .
Pharmacokinetics
This compound is administered through various routes, including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . The pharmacokinetic properties of this compound ensure that it is rapidly distributed and eliminated, allowing for precise control over its therapeutic effects .
Result of Action
The primary molecular effect of this compound is the blockade of alpha-1 and alpha-2 adrenergic receptors , leading to vasodilation . On a cellular level, this results in a decrease in systemic vascular resistance and blood pressure . Clinically, this effect is harnessed to treat conditions such as hypertensive episodes and to reverse soft tissue anesthesia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy. Furthermore, the compound’s action can be affected by the patient’s physiological state, such as stress levels or pre-existing medical conditions .
Analyse Biochimique
Biochemical Properties
Phentolamine Acetate is an alpha-1 and alpha-2 selective adrenergic receptor antagonist . It has a high affinity for alpha-1 and alpha-2 adrenergic receptors, which play a crucial role in its biochemical reactions .
Cellular Effects
This compound has been observed to enhance neuronal outgrowth in vitro . It influences cell function by inhibiting adrenergic-mediated physiological activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-1 and alpha-2 adrenergic receptors. This binding results in the inhibition of adrenergic-mediated physiological activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. Following oral ingestion of this compound, mean plasma concentrations are sufficient to occupy the alpha-1 and -2 adrenergic receptors in erectile tissue within 30-40 minutes .
Metabolic Pathways
This compound is involved in metabolic pathways related to the alpha-1 and alpha-2 adrenergic receptors . Specific enzymes or cofactors it interacts with are not mentioned in the available literature.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acétate de phénolamine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la phénolamine avec l'acide acétique. La synthèse implique généralement les étapes suivantes :
Neutralisation : Ajuster le chlorhydrate de phénolamine avec de l'eau ammoniacale diluée sous l'action du gel de silice jusqu'à l'obtention du pH souhaité.
Méthodes de production industrielle : La production industrielle d'acétate de phénolamine implique des étapes similaires, mais à plus grande échelle. Le processus garantit une grande pureté et un minimum d'impuretés en contrôlant le pH et les niveaux de chlorure pendant la production .
Analyse Des Réactions Chimiques
L'acétate de phénolamine subit diverses réactions chimiques, notamment :
Oxydation : L'acétate de phénolamine peut être oxydé pour former des oxydes correspondants dans des conditions spécifiques.
Réduction : Le composé peut être réduit en ses amines correspondantes à l'aide d'agents réducteurs.
Substitution : L'acétate de phénolamine peut subir des réactions de substitution dans lesquelles le groupe acétate est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés.
Produits principaux :
Oxydation : Formation d'oxydes.
Réduction : Formation d'amines.
Substitution : Formation de dérivés de phénolamine substitués.
4. Applications de la recherche scientifique
L'acétate de phénolamine a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Utilisé dans des études portant sur les récepteurs adrénergiques et leurs fonctions.
5. Mécanisme d'action
L'acétate de phénolamine exerce ses effets en bloquant de manière compétitive les récepteurs alpha-1 et alpha-2 adrénergiques . Ce blocage entraîne une vasodilatation des muscles lisses vasculaires, ce qui entraîne une diminution de la pression artérielle . Le composé inhibe également la libération présynaptique de la norépinéphrine, contribuant ainsi à ses effets vasodilatateurs .
Applications De Recherche Scientifique
Phentolamine acetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving adrenergic receptors and their functions.
Industry: Applied in the production of pharmaceuticals and as a research tool in drug development.
Comparaison Avec Des Composés Similaires
L'acétate de phénolamine est comparé à d'autres antagonistes alpha-adrénergiques tels que la phénoxybenzamine et le propranolol .
Composés similaires :
Phénoxybenzamine : Un antagoniste alpha-adrénergique non sélectif utilisé principalement pour le phéochromocytome.
Propranolol : Un antagoniste bêta-adrénergique non sélectif utilisé pour l'hypertension, l'angine de poitrine et la prévention des migraines.
Unicité : L'acétate de phénolamine est unique en raison de son antagonisme réversible et compétitif aux récepteurs alpha-1 et alpha-2 adrénergiques, ce qui entraîne un effet vasodilatateur plus prononcé par rapport aux bloqueurs alpha-1 sélectifs .
Propriétés
IUPAC Name |
acetic acid;3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.C2H4O2/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-2(3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSNZPUAZBUONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249607-96-3 | |
| Record name | 3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol; acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2818668.png)
![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)
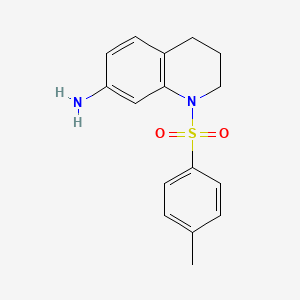
![dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine](/img/structure/B2818671.png)

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)
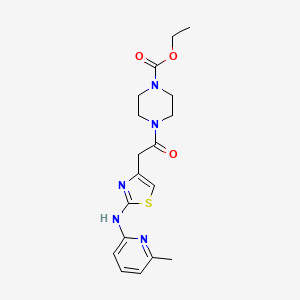
![N-[(furan-2-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2818677.png)
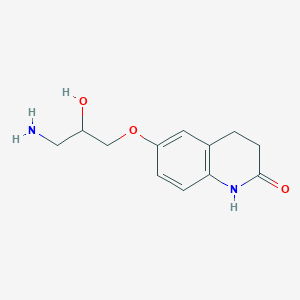
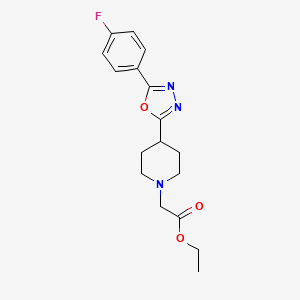
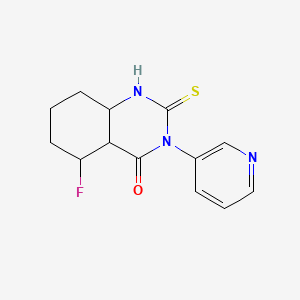
![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)
![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)
